molecular formula C6H2BrClF2O2S B1268382 4-Bromo-2,5-difluorobenzenesulfonyl chloride CAS No. 207974-14-9

4-Bromo-2,5-difluorobenzenesulfonyl chloride

Cat. No. B1268382
M. Wt: 291.5 g/mol
InChI Key: SBMKFWMFNIEPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (poly)halo-substituted benzenesulfonyl chlorides, including 4-bromo-2,5-difluorobenzenesulfonyl chloride, often involves palladium-catalyzed desulfitative arylation processes. These methods allow for the direct arylation of heteroaromatics using (poly)halobenzenesulfonyl chlorides as coupling partners, providing access to (poly)halo-substituted bi(hetero)aryls without cleavage of the C–Br bonds, enabling further chemical transformations (Skhiri et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 4-bromo-2,5-difluorobenzenesulfonyl chloride has been extensively studied through various spectroscopic and computational methods. These studies include vibrational spectroscopic analyses and molecular-electronic structure investigations, providing insights into the electronic configuration and intramolecular interactions within the molecule (Nagarajan & Krishnakumar, 2018).

Chemical Reactions and Properties

Chemical reactions involving 4-bromo-2,5-difluorobenzenesulfonyl chloride are diverse, including its role in enzyme inhibition studies and in the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. These compounds have shown significant enzyme inhibition potential, which was confirmed through both experimental and in silico studies, indicating the chemical's importance in medicinal chemistry (Riaz, 2020).

Physical Properties Analysis

While specific physical properties of 4-bromo-2,5-difluorobenzenesulfonyl chloride are not detailed in the provided literature, related studies on similar compounds offer insights into their physicochemical characteristics. These include investigations into the molecular geometry, thermodynamic properties, and non-linear optical activities, which are crucial for understanding the compound's behavior in various conditions and its applications in materials science.

Chemical Properties Analysis

The chemical properties of 4-bromo-2,5-difluorobenzenesulfonyl chloride, such as reactivity, stability, and compatibility with various organic synthesis reactions, can be inferred from studies on related compounds. For example, the synthesis and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide valuable information on the reactivity patterns and potential applications of sulfonyl chlorides in organic synthesis (Rublova et al., 2017).

Scientific Research Applications

While specific applications for “4-Bromo-2,5-difluorobenzenesulfonyl chloride” are not readily available, it’s important to note that this compound is a type of fluorinated building block . These types of compounds are often used in the synthesis of various organic compounds , which suggests that “4-Bromo-2,5-difluorobenzenesulfonyl chloride” could have a wide range of potential applications in different fields of scientific research.

  • Medicinal Chemistry : Similar compounds have been used in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists . This suggests that “4-Bromo-2,5-difluorobenzenesulfonyl chloride” could potentially be used in similar applications in medicinal chemistry or pharmaceutical research.

While specific applications for “4-Bromo-2,5-difluorobenzenesulfonyl chloride” are not readily available, it’s important to note that this compound is a type of fluorinated building block . These types of compounds are often used in the synthesis of various organic compounds , which suggests that “4-Bromo-2,5-difluorobenzenesulfonyl chloride” could have a wide range of potential applications in different fields of scientific research.

  • Medicinal Chemistry : Similar compounds have been used in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists . This suggests that “4-Bromo-2,5-difluorobenzenesulfonyl chloride” could potentially be used in similar applications in medicinal chemistry or pharmaceutical research.

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

4-bromo-2,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMKFWMFNIEPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341632
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-difluorobenzenesulfonyl chloride

CAS RN

207974-14-9
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207974-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluorobenzenesulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,5-difluorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-difluorobenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,5-difluorobenzenesulfonyl chloride
Reactant of Route 4
4-Bromo-2,5-difluorobenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,5-difluorobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,5-difluorobenzenesulfonyl chloride

Citations

For This Compound
1
Citations
L Liu, MY Wu, C Huang, MG Teng… - … für Kristallographie-New …, 2017 - degruyter.com
C 9 H 8 BrF 2 NO 2 S, triclinic, P1̅ (no. 2), a = 7.5277(6) Å, b = 8.3730(7) Å, c = 9.8785(9) Å, α = 92.637(3), β = 111.201, γ = 105.856(2), V = 551.08(8) Å 3 , Z = 2, R gt (F) = 0.0330, wR …
Number of citations: 2 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.